molecular formula C12H24OSi B8390631 Trimethyl(2-propylcyclohex-1-enyloxy)silane

Trimethyl(2-propylcyclohex-1-enyloxy)silane

Cat. No.: B8390631
M. Wt: 212.40 g/mol
InChI Key: RENNDYIEPCYRAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trimethyl(2-propylcyclohex-1-enyloxy)silane is a useful research compound. Its molecular formula is C12H24OSi and its molecular weight is 212.40 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H24OSi

Molecular Weight

212.40 g/mol

IUPAC Name

trimethyl-(2-propylcyclohexen-1-yl)oxysilane

InChI

InChI=1S/C12H24OSi/c1-5-8-11-9-6-7-10-12(11)13-14(2,3)4/h5-10H2,1-4H3

InChI Key

RENNDYIEPCYRAJ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(CCCC1)O[Si](C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-bromo-2-propylcyclohexanone (6.21 g, 28.3 mmol) and chlorotrimethylsilane (9.35 mL, 8.0 g, 73.7 mmol) in 65 mL THF was added dropwise to a slurry of Zn (2.78 g, 42.5 mmol) and TMEDA (2.2 mL, 1.65 g, 14.2 mmol) in 35 mL THF cooled in an ice bath. The mixture was allowed to stir in the cold for an additional 1.5 hrs, then allowed to warm to room temp. The mixture was filtered to remove the insolubles. The solvent was evaporated under reduced pressure and the residue extracted with Et2O (200 mL in 2 portions). The combined ethereal extracts were evaporated under reduced pressure and the residue fractionated under reduced pressure. A fraction boiling at 92°-96° (13 torr) was collected to afford 4.79 g (80%) of trimethyl(2-propylcyclohex-1-enyloxy)silane. MS (EI) 212 M(+).
Quantity
6.21 g
Type
reactant
Reaction Step One
Quantity
9.35 mL
Type
reactant
Reaction Step One
Name
Quantity
2.2 mL
Type
reactant
Reaction Step One
Name
Quantity
65 mL
Type
solvent
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
2.78 g
Type
catalyst
Reaction Step One

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